molecular formula C7H3BrFNO B2477097 3-Bromo-6-fluoro-1,2-benzoxazole CAS No. 1379329-15-3

3-Bromo-6-fluoro-1,2-benzoxazole

Cat. No.: B2477097
CAS No.: 1379329-15-3
M. Wt: 216.009
InChI Key: GVNWURFIAZOGRY-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-1,2-benzoxazole: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of bromine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Mechanism of Action

Target of Action

3-Bromo-6-fluoro-1,2-benzoxazole, like other benzoxazole derivatives, is known to interact with a variety of biological targets. These targets include various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives, including this compound, have been shown to target a wide range of metabolic pathways and cellular processes in disease pathology . For instance, they have been found to possess potent anticancer activity , indicating their role in modulating pathways related to cancer cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by high gastrointestinal absorption and blood-brain barrier permeability . Its skin permeation is low, with a Log Kp of -5.81 cm/s . The compound exhibits moderate lipophilicity, with a consensus Log Po/w of 2.59 .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biological targets it interacts with. Given its potential interactions with a variety of enzymes and proteins, the compound could have diverse effects, such as inhibiting enzyme activity, modulating signal transduction pathways, or affecting gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method includes the condensation of 2-aminophenol with 3-bromo-6-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced catalytic systems and continuous flow reactors. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-1,2-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 3-Bromo-6-fluoro-1,2-benzoxazole is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In biological research, benzoxazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .

Industry: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties can improve the performance and stability of these materials .

Comparison with Similar Compounds

  • 3-Bromo-1,2-benzoxazole
  • 6-Fluoro-1,2-benzoxazole
  • 3-Chloro-6-fluoro-1,2-benzoxazole

Comparison: Compared to its analogs, 3-Bromo-6-fluoro-1,2-benzoxazole offers a unique combination of bromine and fluorine atoms, which can enhance its chemical reactivity and biological activity. The presence of both halogens can improve the compound’s stability and binding affinity to biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

3-bromo-6-fluoro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNWURFIAZOGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379329-15-3
Record name 3-bromo-6-fluoro-1,2-benzoxazole
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